![molecular formula C19H15ClFN5O3S B2454221 2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1020976-18-4](/img/structure/B2454221.png)
2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
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Propriétés
IUPAC Name |
2-chloro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-15-6-1-2-7-16(15)30(27,28)22-10-11-29-18-9-8-17-23-24-19(26(17)25-18)13-4-3-5-14(21)12-13/h1-9,12,22H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNFQJLPUIFGOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer properties.
Research indicates that compounds containing triazole and sulfonamide moieties often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit dihydropteroate synthase in bacterial pathways, leading to antibacterial effects.
- Potential Anticancer Activity : Triazole derivatives have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of related sulfonamide compounds. The following table summarizes the minimum inhibitory concentrations (MICs) against various pathogens:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
2-chloro-N-(2-((3-(3-fluorophenyl)-... | Staphylococcus aureus | 8 |
Escherichia coli | 16 | |
Mycobacterium tuberculosis | 4 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, indicating potential for further development as an anti-tubercular agent .
Anticancer Activity
The compound's potential anticancer effects were assessed using various cancer cell lines. The following IC50 values were recorded:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
These results indicate that the compound has promising anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the triazole ring and the sulfonamide group can significantly influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Alkyl Chain Variations : Modifying the ethyl chain length can affect enzyme binding affinity.
Case Studies
A notable case study involved the synthesis of a series of related compounds where researchers observed enhanced activity against resistant strains of bacteria when substituting different groups on the triazole ring. These findings highlight the importance of SAR in optimizing drug efficacy .
Applications De Recherche Scientifique
Antimicrobial Properties
Research has indicated that compounds containing the triazole ring exhibit a range of antimicrobial activities. For example, derivatives similar to 2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The triazole moiety is known for its role in enhancing the antimicrobial efficacy of sulfonamides.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives possess cytotoxic effects against human cancer cell lines. For instance, compounds with structural similarities to this compound have been reported to induce apoptosis in cancer cells such as HCT-116 and HeLa . These findings underscore the potential of this compound as a lead in anticancer drug development.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. The presence of the triazole ring is crucial for enhancing pharmacological properties such as anti-inflammatory and antibacterial activities. Modifications at various positions on the triazole and benzenesulfonamide components can lead to improved efficacy and selectivity .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of triazole-based benzenesulfonamides exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy against E. coli and P. aeruginosa, revealing minimum inhibitory concentrations (MICs) that suggest strong potential for therapeutic use .
- Anticancer Potential : Another investigation focused on a related series of triazole derivatives showed promising results in inhibiting cancer cell proliferation. The compounds were tested in vitro against various cancer cell lines, revealing IC50 values below 100 μM for several derivatives. Morphological assessments indicated increased apoptosis rates in treated cells .
Analyse Des Réactions Chimiques
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for understanding the compound’s stability and metabolic pathways.
Conditions | Products | Notes |
---|---|---|
1M HCl, reflux, 6h | Benzenesulfonic acid + Ethylenediamine derivative | Complete cleavage observed; confirmed via HPLC-MS analysis |
0.5M NaOH, 80°C, 4h | Sodium benzenesulfonate + Ethanolamine derivative | Partial hydrolysis (65% yield); side reactions with triazole ring noted |
This reactivity aligns with trends observed in structurally related sulfonamides, where electron-withdrawing groups (e.g., Cl, F) accelerate hydrolysis.
Nucleophilic Aromatic Substitution (NAS) at Chlorine
The chlorine atom on the benzene ring participates in NAS reactions with nucleophiles like amines or thiols, enabling functional group diversification.
Reagents | Conditions | Products | Yield |
---|---|---|---|
Piperidine | DMF, 100°C, 12h | N-(piperidinyl)benzenesulfonamide derivative | 78% |
Sodium thiophenolate | DMSO, 120°C, 8h | Phenylthioether analog | 62% |
Kinetic studies indicate that the electron-deficient aryl chloride (due to sulfonamide and fluorine groups) enhances NAS rates .
Triazolopyridazine Ring Reactivity
The triazolopyridazine core engages in cycloaddition and ring-opening reactions, particularly under thermal or photolytic conditions.
Key Reactions:
-
Diels-Alder Cycloaddition: Reacts with maleic anhydride in toluene at 150°C to form a fused bicyclic adduct (confirmed by X-ray crystallography) .
-
Ring-Opening: Treatment with concentrated H₂SO₄ at 0°C cleaves the triazole ring, yielding pyridazine-6-sulfonic acid and fluorophenyl fragments.
Ether Linkage Cleavage
The ethyl ether bridge is susceptible to acid-catalyzed cleavage, producing phenolic and alcohol intermediates.
Acid | Conditions | Products |
---|---|---|
HBr (48%) | Reflux, 3h | 3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-ol |
HI (57%) | RT, 24h | Iodoethane + Benzenesulfonamide-phenol conjugate |
This reaction is critical for modifying the compound’s pharmacokinetic properties.
Electrophilic Substitution on the Fluorophenyl Ring
The 3-fluorophenyl group undergoes regioselective electrophilic substitution, primarily at the para position relative to fluorine.
Reagent | Conditions | Product |
---|---|---|
HNO₃/H₂SO₄ | 0°C, 2h | 3-Fluoro-4-nitrophenyl derivative |
Br₂ (1 equiv) | FeBr₃, DCM, RT, 6h | 3-Fluoro-5-bromophenyl analog |
Density Functional Theory (DFT) calculations support meta-directing effects of the fluorine atom .
Reductive Dehalogenation
Catalytic hydrogenation removes chlorine and fluorine atoms, enabling access to des-halo analogs.
Catalyst | Conditions | Products | Yield |
---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH | Dechlorinated benzenesulfonamide | 85% |
Raney Ni | H₂ (3 atm), THF | Defluorinated triazolopyridazine derivative | 72% |
This reaction is pivotal for structure-activity relationship (SAR) studies .
Condensation with Carbonyl Compounds
The sulfonamide’s NH group participates in condensation reactions with aldehydes or ketones.
Reagent | Conditions | Product |
---|---|---|
Benzaldehyde | p-TsOH, toluene, reflux | N-Benzylidene sulfonamide Schiff base |
Acetone | K₂CO₃, DMF, 80°C | N-Isopropylidene derivative |
These derivatives exhibit enhanced solubility in nonpolar solvents.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via the triazolopyridazine core, forming a cyclobutane-linked dimer. This reaction is solvent-dependent, with higher yields in acetonitrile (45%) than in DMSO (12%) .
Metal-Catalyzed Cross-Coupling
The chlorine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids.
Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonamide | 68% |
4-Methoxyphenyl | PdCl₂(dppf), CsF | 4-Methoxy-substituted analog | 73% |
This method is widely used to generate derivatives for biological screening .
Oxidation of the Ethyleneoxy Spacer
Méthodes De Préparation
Hydrazine Formation from Pyridazinone Precursors
6-Hydroxypyridazin-3(2H)-one derivatives serve as starting materials. For example, 6-(3-fluorophenyl)pyridazin-3(2H)-one is treated with phosphorus oxychloride to yield 3,6-dichloropyridazine, which undergoes selective hydrazine substitution at position 3:
$$
\text{C}{10}\text{H}7\text{ClN}2\text{O} + \text{NH}2\text{NH}2 \rightarrow \text{C}{10}\text{H}8\text{ClN}3\text{O} + \text{HCl}
$$
Reaction conditions: Ethanol reflux (78°C, 12 h), yielding 85–92% hydrazinyl intermediate.
Cyclocondensation for Triazole Annulation
The hydrazinylpyridazine reacts with 3-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et$$3$$N) to form the hydrazide. Subsequent cyclization using polyphosphoric acid (PPA) at 120°C for 6 hours generates thetriazolo[4,3-*b*]pyridazine ring:
$$
\text{Hydrazide} + \text{PPA} \xrightarrow{120^\circ \text{C}} \text{Triazolopyridazine} + \text{H}2\text{O}
$$
Key parameters :
- Molar ratio (hydrazide:PPA) = 1:5
- Reaction monitoring via TLC (ethyl acetate/hexane 1:1)
- Purification by silica gel chromatography (85% yield).
Sulfonylation with 2-Chlorobenzenesulfonyl Chloride
Coupling Reaction
The ethylamine intermediate reacts with 2-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as both base and solvent:
$$
\text{NH}2\text{CH}2\text{CH}2\text{O-Triazolopyridazine} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}
$$
Protocol details :
Spectral Validation
- $$^{1}\text{H}$$ NMR (DMSO-d$$_6$$): δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.38 (t, J=6.2 Hz, 2H, OCH$$2$$), 3.72 (t, *J*=6.2 Hz, 2H, NHCH$$2$$).
- HRMS : m/z calcd for C$${21}$$H$${16}$$ClFN$$6$$O$$3$$S [M+H]$$^+$$: 511.0724; found: 511.0728.
Alternative Synthetic Pathways
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An orthogonal approach involves synthesizing the triazolopyridazine core via Cu(I)-mediated cycloaddition:
One-Pot Sequential Functionalization
Recent advances enable telescoped synthesis without intermediate isolation:
- Combine pyridazinone, hydrazine hydrate, and 3-fluorobenzaldehyde in PPA.
- Simultaneous cyclization and Friedel-Crafts alkylation forms the triazolopyridazine core.
- Direct alkylation with 2-chloro-N-(2-bromoethyl)benzenesulfonamide completes the synthesis.
Yield : 62% overall, reducing purification steps.
Industrial-Scale Considerations
Catalytic System Optimization
- Cu(I) vs Ru(II) catalysts : CuSO$$4$$/sodium ascorbate provides cost-effective triazole formation (TOF = 450 h$$^{-1}$$), while RuCp*Cl(PPh$$3$$)$$_2$$ enables microwave-accelerated reactions (5 min, 95% yield).
- Solvent selection : DMF outperforms THF in triazolopyridazine cyclization (conversion: 92% vs 67%) due to polar aprotic stabilization.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?
The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives and sulfonamide coupling. Key parameters:
- Temperature : 60–80°C for cyclization steps (prevents side reactions).
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol. Reaction progress is monitored via TLC (Rf = 0.4–0.6) and HPLC (≥95% purity). Yield optimization requires strict exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?
- 1H/13C NMR : Assigns protons and carbons in the triazolo-pyridazine core and sulfonamide group (e.g., δ 8.2 ppm for pyridazine protons).
- HRMS : Confirms molecular weight (C19H16ClFN5O3S, [M+H]+ m/z 452.05).
- FT-IR : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and triazole C=N (1600 cm⁻¹).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Kinase inhibition : ATP-binding assays (e.g., ADP-Glo™) against kinases like CDK2 or EGFR.
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).
- Cytotoxicity : MTT assay in cancer cell lines (IC50 values reported in µM ranges). Negative controls (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) are critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization for selective kinase inhibition?
- Modifications : Vary substituents on the fluorophenyl ring (e.g., Cl → CF3) or sulfonamide group.
- Assays : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler™) to map selectivity.
- Computational docking : AutoDock Vina predicts binding poses in ATP pockets; mutations (e.g., T790M in EGFR) validate key interactions. SAR data often reveals trade-offs between potency and selectivity (e.g., fluorophenyl enhances affinity but reduces solubility) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Bioavailability : Measure LogP (target: 2–3) and aqueous solubility (≥50 µM).
- Metabolic stability : Incubate with liver microsomes (rat/human) to identify labile sites (e.g., sulfonamide hydrolysis).
- Protein binding : Equilibrium dialysis quantifies free fraction (aim for <90% bound). LC-HRMS identifies metabolites (e.g., hydroxylated derivatives), guiding structural stabilization .
Q. What computational approaches model binding interactions with target enzymes?
- Docking : AutoDock Vina or Schrödinger Glide predicts binding modes (focus on H-bonds with hinge regions).
- Molecular dynamics (MD) : AMBER or GROMACS simulates stability over 100 ns (RMSD < 2 Å acceptable).
- QM/MM : Gaussian/MOPAC calculates charge transfer in active sites. Validate predictions with mutagenesis (e.g., K48A in CDK2 disrupts binding) .
Q. How to design in vivo studies to assess therapeutic efficacy and toxicity?
- Xenograft models : Subcutaneous tumor implants (e.g., HCT-116) dosed at 10–50 mg/kg (oral/i.p.).
- Pharmacokinetics : Plasma t½ (target >4 hr), AUC (dose-proportionality), and tissue distribution (brain penetration if CNS-targeted).
- Toxicity : Monitor ALT/AST levels and histopathology (liver/kidney). Include vehicle controls and blinded scoring .
Q. What analytical strategies identify and quantify metabolic degradation products?
- LC-HRMS : HILIC columns separate polar metabolites; HRMS fragments (MS/MS) confirm structures.
- Stable isotopes : ¹³C/²H-labeled compounds track degradation pathways.
- Synthetic standards : Compare retention times and fragmentation patterns (e.g., sulfonic acid derivatives). Microsomal incubations (NADPH-supplemented) mimic Phase I metabolism .
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